molecular formula C18H23IO2 B14472067 16alpha-(125I)Iodoestradiol CAS No. 71765-93-0

16alpha-(125I)Iodoestradiol

Cat. No.: B14472067
CAS No.: 71765-93-0
M. Wt: 396.3 g/mol
InChI Key: SSYGGPAGDDGXAF-AQZLPAMRSA-N
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Description

16alpha-(125I)Iodoestradiol is a radioiodinated derivative of estradiol, a potent estrogen hormone. This compound is primarily used as a radiopharmaceutical for imaging estrogen-sensitive tissues and tumors. The incorporation of iodine-125 allows for the detection and study of estrogen receptors in various tissues, making it a valuable tool in both research and clinical settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16alpha-(125I)Iodoestradiol typically involves the halogen exchange reaction. The stable intermediate, 16beta-bromo-17beta-estradiol, is reacted with sodium iodide-125 (Na125I) under specific conditions. This reaction yields the radioiodinated steroid with a 65-80% yield in approximately 3 hours .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis process in a laboratory setting involves careful handling of radioactive materials and precise reaction conditions to ensure high yield and purity. The rapid synthesis and purification of the 125I-labeled estrogen permit similar synthesis with other radioisotopes like iodine-123, which has excellent properties for imaging .

Chemical Reactions Analysis

Types of Reactions: 16alpha-(125I)Iodoestradiol primarily undergoes substitution reactions, particularly halogen exchange reactions. This compound can also participate in binding reactions with estrogen receptors due to its structural similarity to estradiol .

Common Reagents and Conditions:

Major Products: The primary product of the halogen exchange reaction is this compound. This compound can further bind to estrogen receptors, forming receptor-ligand complexes that are useful for imaging and research purposes .

Mechanism of Action

16alpha-(125I)Iodoestradiol exerts its effects by binding to estrogen receptors in a manner similar to estradiol. The iodine-125 label allows for the detection and imaging of these receptors. The compound’s high affinity for estrogen receptors enables it to concentrate in estrogen-sensitive tissues, providing valuable information about receptor distribution and activity .

Comparison with Similar Compounds

Properties

CAS No.

71765-93-0

Molecular Formula

C18H23IO2

Molecular Weight

396.3 g/mol

IUPAC Name

(8R,9S,13S,14S,16R,17R)-16-(125I)iodanyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23IO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-2

InChI Key

SSYGGPAGDDGXAF-AQZLPAMRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[125I])CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)I)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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